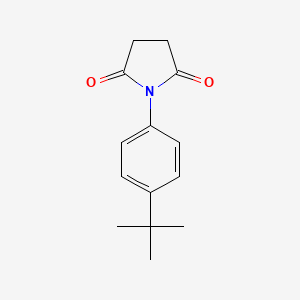

N-(4-tert-Butylphenyl)succinimide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

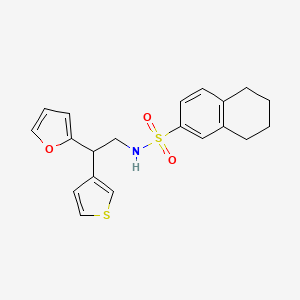

“N-(4-tert-Butylphenyl)succinimide” is a chemical compound with the molecular formula C14H17NO2 . It is a derivative of succinimide, which is a cyclic imide .

Synthesis Analysis

The synthesis of this compound could potentially involve the use of chiral lithium amide desymmetrisation of an N-ortho-tert-butylphenyl succinimide to generate a putative atropisomeric intermediate enolate . This process is part of a novel approach to chiral succinimides and derived compounds .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, succinimides in general are known to undergo various reactions. For instance, they can be formed via a nucleophilic attack of the main-chain amide nitrogen of the C-terminal residue .Applications De Recherche Scientifique

1. Synthesis of Atropisomeric Succinimides

N-(4-tert-Butylphenyl)succinimide is utilized in the synthesis of atropisomeric succinimides. These compounds are significant due to their axial chirality and the presence of quaternary and tertiary stereocenters. A notable example of this application is the desymmetrization of N-(2-tert-butylphenyl)maleimides using Michael addition reactions, which efficiently generates axially chiral succinimides (Di Iorio et al., 2017).

2. Synthesis of Chiral Lignan Lactone

Another application is in the synthesis of the lignan lactone (+)-hinokinin. This process involves chiral lithium amide desymmetrization of an N-ortho-tert-butylphenyl succinimide to produce atropisomeric intermediate enolates, which are valuable in organic chemistry (Bennett et al., 2004).

3. Photochemistry of Succinimides

In the field of photochemistry, this compound is studied for its reactivity under ultraviolet irradiation. This research contributes to understanding the stereoelectronic requirements for intramolecular hydrogen atom abstraction, which is a fundamental process in photochemistry (Fu et al., 1994).

4. Catalytic Asymmetric Michael Addition/Desymmetrization

The compound also finds use in catalytic asymmetric Michael addition/desymmetrization reactions. These reactions are pivotal for creating compounds with both atom chirality and axial chirality, essential in developing new pharmaceuticals and chemicals with specific chiral properties (Zhang et al., 2015).

5. Synthesis of Ionic Liquids

Another significant application is in the synthesis of task-specific ionic liquids (TSILs) for metal ion extraction. The derivatives of this compound in this context offer promising results in the extraction of metals like cobalt and nickel from chloride solutions, showing higher efficacy compared to other ionic liquids (Tran et al., 2020).

Safety and Hazards

While specific safety and hazard information for N-(4-tert-Butylphenyl)succinimide is not available, succinimides are generally considered hazardous. They can cause skin irritation, serious eye damage, and specific target organ toxicity (single exposure), with the respiratory system being a target organ .

Propriétés

IUPAC Name |

1-(4-tert-butylphenyl)pyrrolidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO2/c1-14(2,3)10-4-6-11(7-5-10)15-12(16)8-9-13(15)17/h4-7H,8-9H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMZGRADPBIJTNO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C(=O)CCC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((3-(Benzo[d][1,3]dioxol-5-yl)pyrrolidin-1-yl)sulfonyl)benzonitrile](/img/structure/B3014872.png)

![Methyl 3-[(3-chlorophenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B3014877.png)

![1-Bromo-3-methyl-5H,6H,7H,8H-imidazo[1,5-A]pyridine](/img/structure/B3014879.png)

![(E)-5-((E)-2-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)ethylidene)-1-methylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B3014882.png)

![3-benzyl-9-(3,4-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B3014884.png)

![2-(2-((3,5-dimethoxybenzyl)sulfonyl)-1H-benzo[d]imidazol-1-yl)-N,N-diethylacetamide](/img/structure/B3014885.png)

![N-((3-(furan-2-yl)pyrazin-2-yl)methyl)-3-methyl-2-oxo-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B3014886.png)

![2-[(3E)-3-{[(2,4-dichlorophenyl)methoxy]imino}-1-(dimethylamino)propylidene]propanedinitrile](/img/structure/B3014893.png)